molecular formula C17H12ClFN2O2 B1218070 Pirazolac CAS No. 71002-09-0

Pirazolac

Katalognummer: B1218070
CAS-Nummer: 71002-09-0
Molekulargewicht: 330.7 g/mol
InChI-Schlüssel: YAMFWQIVVMITPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pirazolac ist ein nichtsteroidales Antirheumatikum (NSAR), das von Pyrazol-Essigsäure abgeleitet ist. Es ist bekannt für seine Wirksamkeit bei der Behandlung von Erkrankungen wie rheumatoider Arthritis und Morbus Bechterew. This compound hat sich gezeigt, dass es die abnorme Aktivität von Neutrophilen bei Patienten mit rheumatoider Arthritis korrigiert und eine bessere gastrointestinale Verträglichkeit im Vergleich zu anderen NSAR wie Indometacin aufweist .

Herstellungsmethoden

This compound kann über verschiedene Syntheserouten hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von 4-Chlorphenylhydrazin mit 4-Fluorbenzoylchlorid zu 4-(4-Chlorphenyl)-1-(4-Fluorphenyl)-3-pyrazol. Dieser Zwischenstoff wird dann mit Chloressigsäure umgesetzt, um this compound zu erhalten . Industrielle Produktionsmethoden beinhalten typischerweise ähnliche Syntheserouten, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Pyrazolring modifizieren.

    Substitution: Halogenierung und andere Substitutionsreaktionen können an den aromatischen Ringen auftreten. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es das Enzym Cyclooxygenase (COX) hemmt, das an der Synthese von Prostaglandinen beteiligt ist. Prostaglandine sind Mediatoren von Entzündungen, Schmerzen und Fieber. Durch die Hemmung von COX reduziert this compound die Produktion von Prostaglandinen, wodurch Entzündungen und Schmerzen gelindert werden. Zu den molekularen Zielstrukturen von this compound gehören die COX-1- und COX-2-Enzyme .

Vorbereitungsmethoden

Pirazolac can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorophenylhydrazine with 4-fluorobenzoyl chloride to form 4-(4-chlorophenyl)-1-(4-fluorophenyl)-3-pyrazole. This intermediate is then reacted with chloroacetic acid to yield this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Pirazolac undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.

    Substitution: Halogenation and other substitution reactions can occur on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Wissenschaftliche Forschungsanwendungen

Pirazolac has a wide range of scientific research applications:

Wirkmechanismus

Pirazolac exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The molecular targets of this compound include COX-1 and COX-2 enzymes .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Pirazolac, a pyrazole derivative, is classified as a non-steroidal anti-inflammatory drug (NSAID) and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, detailing its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its pyrazole ring structure, which is known to interact with various biological targets. The compound exhibits anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins—mediators of inflammation. Additionally, this compound may influence other pathways involved in pain and inflammation, including the modulation of nitric oxide synthase and the inhibition of pro-inflammatory cytokines.

Anti-Inflammatory Effects

This compound has been shown to possess significant anti-inflammatory activity. A comparative study indicated that while both this compound and diclofenac caused gastrointestinal side effects, this compound resulted in less fecal blood loss than diclofenac, suggesting a favorable gastrointestinal safety profile .

Cytotoxicity and Cancer Research

Recent studies have investigated the cytotoxic effects of pyrazole derivatives, including this compound, on various cancer cell lines. For instance, research on pyrazolo[1,5-a]pyrimidine derivatives revealed that certain analogs exhibited potent cytotoxicity against lung (A549) and colon (Caco-2) cancer cells. Notably, compounds derived from this class demonstrated the ability to induce apoptosis by activating caspase-3 and inhibiting Bcl-2 levels . These findings suggest that modifications to the pyrazole structure can enhance its anticancer properties.

Enzymatic Activity

The enzymatic activity of this compound and related compounds has also been evaluated. In studies assessing caspase-3 and Bcl-2 levels in treated cells, certain derivatives showed increased caspase-3 activity and decreased Bcl-2 levels compared to untreated controls. This indicates a potential mechanism through which this compound may exert its anticancer effects by promoting apoptosis in malignant cells .

Case Studies

Case Study 1: Gastrointestinal Safety Profile
A clinical study involving ten healthy subjects compared the gastrointestinal effects of this compound with those of diclofenac. Results indicated that while both drugs increased fecal blood loss compared to placebo, this compound was associated with significantly lower blood loss than diclofenac. This study underscores the importance of evaluating gastrointestinal safety when considering NSAIDs for long-term use .

Case Study 2: Anticancer Potential
In a laboratory setting, various pyrazole-based compounds were tested for their cytotoxic effects on cancer cell lines. The study found that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The ability to induce cell cycle arrest and apoptosis highlights the therapeutic potential of these compounds in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed with peak plasma concentrations achieved shortly after administration. Studies have shown that unchanged this compound is primarily detected in plasma, with dose-dependent increases in maximum plasma levels and area under the curve (AUC) . This pharmacokinetic behavior supports its use as an effective anti-inflammatory agent.

Eigenschaften

IUPAC Name

2-[4-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c18-12-3-1-11(2-4-12)15-10-21(20-16(15)9-17(22)23)14-7-5-13(19)6-8-14/h1-8,10H,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMFWQIVVMITPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2CC(=O)O)C3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221233
Record name Pirazolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71002-09-0
Record name Pirazolac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71002-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirazolac [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071002090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirazolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirazolac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRAZOLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWY2578LP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1,49 Grams of the ester prepared according to (a) are stirred in 30 ml of trifluoroacetic acid, at room temperature. The hydrolysis is followed by TLC; at the end the excess of CF3 --COOH is evaporated in vacuo and the residue is crystallized from acetic acid/ethanol. The title product is identical with a sample prepared according to EP 54812.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1,49 Grams (3 mM) of the benzohydryl [1-(4-fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-yl]-acetate are dissolved in 40 ml of tetrahydroflurane. To the solution 0,4 g of Pd on charcoal (10%) are added, then the mixture is hydrogenated at room temperature and pressure. At the end of the reaction the catalysator is filtered, the solvent evaporated and the product crystallized from acetic acid/ethanol. The title product is obtained in almost quantitative yield.
Name
[1-(4-fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-yl]-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetrahydroflurane
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirazolac
Reactant of Route 2
Pirazolac
Reactant of Route 3
Reactant of Route 3
Pirazolac
Reactant of Route 4
Reactant of Route 4
Pirazolac
Reactant of Route 5
Pirazolac
Reactant of Route 6
Reactant of Route 6
Pirazolac

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.